Thermal Robustness Benchmarking via Melting Point
The compound exhibits a melting point of 191‑192 °C (acetonitrile) , which is markedly higher than the widely used hole‑transport material TPD (N,N′‑diphenyl‑N,N′‑di(m‑tolyl)benzidine; mp ≈ 165‑167 °C) [1]. Elevated melting point is a proxy for superior thermal robustness, a critical parameter for vacuum‑deposited OLED layers that must withstand Joule heating during operation [1].
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 191‑192 °C (acetonitrile) |
| Comparator Or Baseline | TPD (N,N′-diphenyl-N,N′-di(m-tolyl)benzidine): 165‑167 °C |
| Quantified Difference | ΔTₘ ≈ +25 °C |
| Conditions | Target: acetonitrile recrystallization; Comparator: literature value |
Why This Matters
Higher melting point reduces the risk of morphological instability and crystallization in thin-film devices, directly influencing device lifetime and procurement specifications for thermally demanding OLED architectures.
- [1] Shirota, Y.; Kageyama, H. Charge carrier transporting molecular materials and their applications in devices. Chem. Rev. 2007, 107, 953–1010. https://doi.org/10.1021/cr050143+ View Source
